Cas no 1854466-47-9 (3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl-)

3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- structure
1854466-47-9 structure
Product name:3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl-
CAS No:1854466-47-9
MF:C8H18N2O2S
Molecular Weight:206.305720806122
MDL:MFCD31428945
CID:5275377
PubChem ID:131009816

3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- 化学的及び物理的性質

名前と識別子

    • 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl-
    • MDL: MFCD31428945
    • インチ: 1S/C8H18N2O2S/c1-4-13(11,12)10-5-7(9)8(2,3)6-10/h7H,4-6,9H2,1-3H3
    • InChIKey: QKRRSUUSWGULTI-UHFFFAOYSA-N
    • SMILES: N1(S(CC)(=O)=O)CC(C)(C)C(N)C1

3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- Pricemore >>

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3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- 関連文献

3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl-に関する追加情報

Introduction to 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- (CAS No. 1854466-47-9)

3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 1854466-47-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic amines, characterized by a nitrogen-containing five-membered ring structure. The presence of functional groups such as the ethylsulfonyl moiety and dimethyl substitutions at the 4-position imparts unique chemical and pharmacological properties, making it a subject of interest for various biochemical and therapeutic applications.

The molecular structure of 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- consists of a pyrrolidine core with an ethylsulfonyl group attached to the 1-position and two methyl groups at the 4-position. This specific arrangement contributes to its distinct reactivity and potential biological activity. The ethylsulfonyl group is known to enhance solubility and interact with biological targets, while the dimethyl substitutions stabilize the ring structure, influencing its metabolic pathways and interactions with enzymes or receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- due to its structural similarity to several bioactive molecules. Research has indicated that compounds with a pyrrolidine backbone are often involved in modulating various biological processes, including neurotransmitter signaling, enzyme inhibition, and anti-inflammatory responses. The ethylsulfonyl group further enhances its potential as a pharmacophore by improving binding affinity to target proteins.

One of the most compelling areas of study involving 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- is its role in developing novel therapeutic agents. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and enzymes implicated in chronic diseases such as cancer and inflammatory disorders. The dimethyl substituents at the 4-position of the pyrrolidine ring are particularly noteworthy, as they can influence the compound's ability to cross cell membranes and interact with intracellular targets.

The synthesis of 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the ethylsulfonyl group typically involves sulfonylation reactions followed by functional group transformations to achieve the desired dimethylation at the 4-position. Advanced synthetic techniques such as transition-metal catalysis have been employed to optimize these reactions, making the process more efficient and scalable for industrial applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- and biological targets. These studies have provided insights into how the ethylsulfonyl and dimethyl groups contribute to binding affinity and specificity. By leveraging computational methods such as molecular dynamics simulations and docking studies, researchers can predict potential drug candidates with improved efficacy and reduced side effects.

The pharmacokinetic properties of 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- are also under investigation to assess its suitability for therapeutic use. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are critical parameters that determine whether a compound can progress from preclinical to clinical development. In vitro studies have begun to explore how this compound is processed by enzymes like cytochrome P450 (CYP450) systems, which play a crucial role in drug metabolism.

Recent advancements in analytical chemistry have enabled more precise characterization of 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl-, aiding in quality control and purity assessment during synthesis. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide detailed information about the compound's structure and purity. These analytical methods are essential for ensuring that pharmaceutical-grade material meets stringent regulatory standards before being used in preclinical or clinical trials.

The potential applications of 3-Pyrrolidinamine, 1-(ethylsulfonyl)-4,4-dimethyl- extend beyond traditional drug development. Researchers are exploring its use in chemical probes for studying enzyme mechanisms and in designing novel materials with specific biological functionalities. The versatility of this compound lies in its ability to serve as a building block for more complex molecules with tailored properties.

In conclusion,3-Pyrrolidinamine, 1-(ethylsulfonyl)-,4,,4-dimethyl- (CAS No. 1854466-47-9) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features offer potential benefits in modulating biological pathways associated with various diseases. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in both academic research and industrial development efforts aimed at improving human health.

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